Phenisonone hydrobromide
Description
Phenisonone Hydrobromide (C₁₂H₁₇NO₃·HBr, molecular weight 304.2) is a respiratory stimulant approved for clinical use under the proprietary name Dapanone . Aqueous solutions of this compound are notably unstable, necessitating careful storage in well-closed containers at room temperature . Its CAS registry number is listed as 715646-49-4 in regulatory documents, though discrepancies exist in public databases (e.g., 530-10-9 in some sources) .
Properties
CAS No. |
530-10-9 |
|---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one;hydrobromide |
InChI |
InChI=1S/C12H17NO3.BrH/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9;/h4-8,13-15H,1-3H3;1H |
InChI Key |
NKKZQPAPDMHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenisonone hydrobromide can be synthesized through several methods. One common approach involves the bromination of a precursor compound using hydrobromic acid (HBr) in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques, such as distillation and crystallization, are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Phenisonone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Phenisonone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as a bronchodilator.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phenisonone hydrobromide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Indications
Phenisonone Hydrobromide is distinct from structurally related hydrobromide salts due to its respiratory stimulant activity. Comparatively:
- Galanthamine Hydrobromide (C₁₇H₂₁NO₃·HBr): A reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease (e.g., Razydine®, Reminyl®) .
- Dextromethorphan Hydrobromide (C₁₈H₂₅NO·HBr·H₂O): An NMDA receptor antagonist and serotonin reuptake inhibitor used in depression (AUVELITY®) .
Chemical and Physical Properties
Pharmacological Targets
- This compound: Likely acts on central respiratory centers, though its exact mechanism remains unelucidated in the provided evidence.
- Galanthamine Hydrobromide : Selective AChE inhibition, enhancing cholinergic neurotransmission .
- Dextromethorphan Hydrobromide : Dual action on NMDA receptors and serotonin reuptake .
Research Findings and Clinical Relevance
- Structural Analogs: While this compound shares the hydrobromide salt formulation with Galanthamine and Dextromethorphan, its pharmacological profile is distinct. For example, Galanthamine’s AChE inhibition is attributed to its benzofuran scaffold, absent in Phenisonone .
- Stability Challenges: Phenisonone’s instability in aqueous solutions contrasts with Galanthamine’s robust storage requirements, impacting formulation strategies .
- Regulatory Status: Phenisonone is approved as a respiratory stimulant but lacks the broad clinical adoption seen with Galanthamine (Alzheimer’s) or Dextromethorphan (depression) .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Phenisonone hydrobromide in experimental samples, and how should they be optimized for reproducibility?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Parameters include:
- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode.
- Flow rate : 1.0 mL/min, column temperature 25°C .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Experimental Design :
- Target selection : Prioritize receptors/ion channels implicated in its mechanism (e.g., serotonin or dopamine receptors based on structural analogs).
- Concentration range : Use log-dose increments (e.g., 1 nM–100 µM) to establish dose-response curves.
- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle controls to isolate compound-specific effects .
Q. What stability-indicating parameters are critical for storing this compound in laboratory settings?
- Storage conditions : Store at 2–8°C in amber glass vials to prevent photodegradation. Monitor humidity (<30% RH) to avoid hygroscopic degradation .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and assess purity via HPLC. Document degradation products and establish shelf-life .
Q. How can researchers identify gaps in existing literature on this compound to formulate novel hypotheses?
- Literature review strategy :
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "pharmacokinetics," "structure-activity relationship."
- Apply PICOT framework to define Population (e.g., in vivo models), Intervention (dose ranges), Comparison (existing analogs), Outcomes (efficacy/toxicity), and Timeframe .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be assessed, and what are the implications of chiral impurities in pharmacological studies?
- Methodology :
- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases .
- Circular dichroism (CD) : Confirm enantiomer-specific optical activity.
Q. What statistical approaches are recommended for resolving contradictions between preclinical and clinical data on this compound?
- Data reconciliation :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Test robustness by excluding outliers or adjusting for species-specific metabolic differences (e.g., cytochrome P450 activity) .
Q. How can researchers optimize experimental protocols for studying this compound’s interaction with neuropharmacological pathways?
- In vitro models :
- Primary neuronal cultures : Assess calcium flux or neurotransmitter release via fluorescent probes (e.g., Fura-2 AM).
- Patch-clamp electrophysiology : Characterize ion channel modulation (e.g., voltage-gated Na⁺/K⁺ channels) .
Q. What methodologies are suitable for investigating the metabolic fate of this compound in complex biological matrices?
- Metabolite identification :
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms for untargeted metabolomics.
- Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways .
Q. How should translational studies be designed to bridge gaps between this compound’s in vitro efficacy and clinical outcomes?
- Translational framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
